molecular formula C22H22N6O2 B2558019 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide CAS No. 892471-91-9

2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide

Cat. No.: B2558019
CAS No.: 892471-91-9
M. Wt: 402.458
InChI Key: PLSYYLRDDWIJKD-UHFFFAOYSA-N
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Description

The compound “2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide” is a derivative of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are known to be privileged structures in medicinal chemistry, often used in the design of novel inhibitors .


Synthesis Analysis

The synthesis of this compound involves a multi-step process. The pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The exact synthesis process for this specific compound is not detailed in the available literature.

Scientific Research Applications

Antibacterial Activity

Studies have revealed the synthesis of pyrimidine derivatives showing antibacterial properties against various bacterial strains. For instance, Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine that showed antibacterial activity against Gram-positive and Gram-negative microbial strains, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019). Additionally, other research has developed compounds with significant antimicrobial activity, suggesting the potential of similar structures for antibacterial applications (Abunada et al., 2008).

Adenosine Receptor Affinity

The affinity and selectivity for adenosine receptor subtypes have been a focal point for several compounds, indicating potential therapeutic applications. Betti et al. (1998) prepared derivatives of 1,2,3-triazolo[4,5-d]pyrimidine, which showed high affinity and selectivity for the A1 adenosine receptor subtype, suggesting their utility in exploring receptor-related functions and pathologies (Betti et al., 1998).

Potential Cardiovascular Agents

Research into 1,2,4-triazolo[1,5-a]pyrimidines as inhibitors of cAMP phosphodiesterase has highlighted their potential as cardiovascular agents. Novinson et al. (1982) synthesized a series of derivatives demonstrating the inhibition of cAMP phosphodiesterase, with specific compounds showing promising increases in cardiac output without significant increases in heart rate, indicating their potential application in cardiovascular therapy (Novinson et al., 1982).

Future Directions

The future directions for this compound could involve further investigation into its potential as a CDK2 inhibitor, given the promising results of similar compounds . Further studies could also explore its potential applications in other areas of medicinal chemistry.

Properties

IUPAC Name

2-[3-[(4-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c1-16-7-9-18(10-8-16)13-28-21-20(25-26-28)22(30)27(15-24-21)14-19(29)23-12-11-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSYYLRDDWIJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NCCC4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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